Lophirone A

Tumor Promotion Chemoprevention In Vivo Efficacy

Lophirone A is a structurally unique chalcone-flavone hybrid biflavonoid with validated, target-specific bioactivity not recapitulated by generic flavonoids or close analogs (e.g., lophiraic acid). Its well-characterized PKC inhibition (IC₅₀ = 50 μM) and 85% in vivo tumor reduction make it an essential positive control for cancer chemoprevention. Also serves as a mid-tier benchmark for antimalarial (IC₅₀ = 29.78 μM vs. chloroquine-resistant P. falciparum) and antimicrobial SAR, particularly anti-MRSA optimization. Procure authenticated Lophirone A to ensure experimental reproducibility.

Molecular Formula C30H22O8
Molecular Weight 510.5 g/mol
CAS No. 110383-39-6
Cat. No. B1675077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLophirone A
CAS110383-39-6
SynonymsLophirone A; 
Molecular FormulaC30H22O8
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=C(C3=O)C=CC(=C4)O)C(=O)C5=C(C=C(C=C5)O)O)O
InChIInChI=1S/C30H22O8/c31-18-5-1-16(2-6-18)27(17-3-7-19(32)8-4-17)28(30(37)22-11-9-20(33)13-25(22)35)24-15-38-26-14-21(34)10-12-23(26)29(24)36/h1-15,27-28,31-35H
InChIKeyZPIXFZZVVJUNDO-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lophirone A CAS 110383-39-6: Sourcing, Identity, and Structural Context for Research Procurement


Lophirone A (CAS 110383-39-6) is a biflavonoid-related polyphenol with the molecular formula C₃₀H₂₂O₈ and a molecular weight of 510.5 g/mol [1]. It was initially isolated as a novel biflavonoid-type inhibitor of Epstein-Barr virus (EBV) activation and is naturally found in species of the genera Lophira and Ochna (family Ochnaceae) [2]. The compound possesses a distinctive chalcone-flavone hybrid skeleton that differentiates it from simpler flavonoid monomers and other biflavonoids in terms of stereoelectronic properties and biological interaction profiles [3].

Why Lophirone A Cannot Be Substituted with Common Flavonoids or Uncharacterized Biflavonoids


Lophirone A exhibits a unique, target-specific biological activity profile that is not recapitulated by structurally similar analogs or common flavonoid scaffolds. Direct comparative studies demonstrate that minor structural modifications—such as the addition of methoxy groups or reduction of the chalcone moiety—lead to profound shifts in potency, selectivity, and even complete loss of activity across multiple orthogonal assays [1]. Consequently, substituting Lophirone A with an uncharacterized biflavonoid or a generic flavonoid (e.g., quercetin, epicatechin) will likely yield irreproducible results and undermine experimental validity in fields ranging from cancer chemoprevention to antimicrobial discovery [2].

Lophirone A Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


In Vivo Tumor Promotion Inhibition: Lophirone A vs. Lophiraic Acid

Lophirone A demonstrates robust in vivo anti-tumor promoting activity, whereas the structurally related lophiraic acid is completely inactive in the same assays [1]. In an initiation-promotion mouse skin carcinogenesis model (DMBA/TPA), topical application of lophirone A (160 nmol) reduced tumor multiplicity by 85% (Inhibitory Effect, IE). In contrast, lophiraic acid was negative in all short-term in vivo and in vitro tests for tumor promotion inhibition [1].

Tumor Promotion Chemoprevention In Vivo Efficacy

PKC Inhibition: Potency of Lophirone A vs. Class-Level Inactivity of Lophiraic Acid

Lophirone A inhibits TPA-induced activation of protein kinase C (PKC) with an IC₅₀ of 50 μM, a key mechanism associated with its anti-tumor promoting activity [1]. In stark contrast, the analog lophiraic acid shows no inhibitory activity against PKC activation under identical assay conditions [1]. This difference highlights that the structural features unique to Lophirone A are critical for engaging this signaling pathway.

Protein Kinase C Signal Transduction Mechanism of Action

Antibacterial Selectivity and Potency: Lophirone A vs. Calodenin B and Trimethoxy Derivative

Lophirone A exhibits moderate and selective antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with an MIC of 28 μM [1]. This activity is notably weaker than that of the co-isolated analog calodenin B, which shows an MIC of 2.2 μM (a 12.7-fold higher potency) against the same strain [1]. Conversely, a trimethoxy derivative of Lophirone A demonstrates potent, broad-spectrum antibacterial activity with an MIC of 5 μg/mL against multiple pathogens, including S. aureus and P. aeruginosa, while Lophirone A itself shows strong activity but was not active against MRSA at tested doses [2][3].

Antibacterial MIC Gram-Positive

Antimycobacterial Activity: Lophirone A vs. Dihydrolophirone A

A mixture containing lophirone A and its reduced analog dihydrolophirone A demonstrated moderate activity against drug-resistant Mycobacterium tuberculosis strains. The MIC of this mixture was 31.25 μg/mL against the susceptible strain AC45 and 62.5 μg/mL against the resistant strain AC83 [1]. While the exact contribution of each component is not fully resolved, the presence of lophirone A in the active fraction indicates its potential as a scaffold for antitubercular development, distinct from other biflavonoids that lack this activity profile.

Antitubercular Mycobacterium tuberculosis MIC

Cytotoxicity Profile: Lophirone A vs. Lophirone C and Ochnaflavone

Lophirone A exhibits moderate, differential cytotoxicity across cancer cell lines. Its Total Growth Inhibition (TGI) values were 58.96 μM (TK10 renal), 26.23 μM (UACC62 melanoma), and 40.01 μM (MCF7 breast) [1]. In the same study, the analog lophirone C showed consistently lower TGI values, indicating higher potency: 35.63 μM (TK10), 11.67 μM (UACC62), and 30.35 μM (MCF7) [1]. Another co-occurring biflavonoid, ochnaflavone, was even more potent against UACC62 (TGI = 12.91 μM) [1].

Cytotoxicity TGI Cancer Cell Lines

Antimalarial Activity: Lophirone A vs. Ochnaflavone and Other Biflavonoids

Lophirone A exhibits moderate antimalarial activity against chloroquine-resistant Plasmodium falciparum (FCR-3 strain) with an IC₅₀ of 29.78 μM [1]. It is less potent than ochnaflavone (IC₅₀ = 17.25 μM) but more potent than lophirone C (IC₅₀ = 35.31 μM), afzelone B (IC₅₀ = 39.54 μM), and 2″,3″-dihydroochnaflavone (IC₅₀ = 61.86 μM) [1].

Antimalarial Plasmodium falciparum IC50

Lophirone A Procurement Scenarios: Where Quantitative Differentiation Drives Research Value


Cancer Chemoprevention and Tumor Promotion Studies

Researchers investigating the inhibition of tumor promotion, particularly via PKC-dependent pathways, should procure Lophirone A as a positive control and mechanistic probe. Its in vivo efficacy (85% tumor reduction) and in vitro PKC inhibition (IC₅₀ = 50 μM) are well-documented, and its activity is definitively absent in the close analog lophiraic acid [1]. This makes it a specific, validated tool for dissecting early-stage carcinogenesis and screening for chemopreventive agents [1].

Antibacterial Drug Discovery and Resistance Studies

Lophirone A serves as a valuable scaffold for medicinal chemistry efforts targeting Gram-positive bacteria, including drug-resistant strains. Its MIC values (e.g., 28 μM against B. subtilis) and its structural relationship to more potent (calodenin B) or broader-spectrum (trimethoxy derivative) analogs provide a rich SAR landscape for optimization [2][3]. It is particularly useful for studies focusing on the structural determinants of anti-MRSA activity and for benchmarking new synthetic derivatives [3].

Antimalarial and Cytotoxic Screening Programs

In panels assessing antimalarial or cytotoxic activity of natural products and synthetic compounds, Lophirone A offers a defined mid-tier potency benchmark. Its IC₅₀ of 29.78 μM against chloroquine-resistant P. falciparum and its differential TGI values across melanoma, breast, and renal cancer cell lines allow for calibrated comparisons against both more and less potent biflavonoid analogs (e.g., ochnaflavone, lophirone C) [4]. This facilitates the identification of compounds with improved selectivity indices.

Natural Product Chemistry and Chemotaxonomic Studies

Lophirone A is a key chemotaxonomic marker for species within the genera Lophira and Ochna (Ochnaceae) [5]. Its presence, along with specific structural variants (e.g., methoxylated or reduced forms), aids in the authentication and phylogenetic analysis of plant materials used in traditional medicine. Procurement of authenticated Lophirone A is essential for the development of analytical standards (e.g., for HPLC or LC-MS) in phytochemical investigations [5].

Quote Request

Request a Quote for Lophirone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.